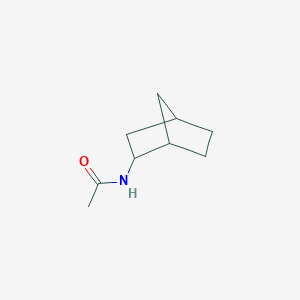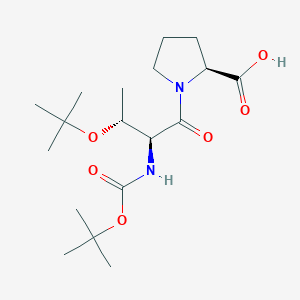
N-2-norbornylacetamide
Vue d'ensemble
Description
N-2-norbornylacetamide (N2NLA) is an organic compound belonging to the family of norbornylacetamides. It is a cyclic amide, containing two carbons and two nitrogen atoms in a ring. N2NLA is a colorless solid with a melting point of 69°C and a boiling point of 144°C. It is insoluble in water but soluble in organic solvents. N2NLA is a versatile molecule, with a variety of uses in scientific research.
Applications De Recherche Scientifique
Synthesis and Pharmacological Studies
N-2-norbornylacetamide and its derivatives have been a subject of interest in synthetic chemistry and pharmacology. For instance, N-Methyl-3-phenyl-norbornan-2-amine, closely related to fencamfamine, is studied for its central nervous system (CNS) stimulant properties and appetite suppressant effects. This compound was initially developed in the 1960s but gained attention for potential recreational use and pharmacological properties (Kavanagh et al., 2013).
Ketamine and Metabolites Study
Research on ketamine, a compound structurally similar to this compound, provides insights into the neuropharmacology of these substances. Studies have explored the relationship between ketamine, its metabolites (like norketamine), and their effects on N-methyl-D-aspartate receptor (NMDAR) interactions. This research is significant for understanding the translational pharmacology of ketamine and its analogs in schizophrenia and depression treatment across different species (Shaffer et al., 2014).
Metabolic Fate and Detectability
The metabolic fate and detectability of compounds like this compound are crucial for understanding their pharmacokinetics. For example, studies on Camfetamine (N-methyl-3-phenyl-norbornan-2-amine) have investigated its metabolic pathways in animal models, elucidating major metabolic steps and the enzymes involved. Such studies are essential for understanding the biotransformation and potential toxicological aspects of related compounds (Welter et al., 2014).
Therapeutic Applications
Research on derivatives of this compound also extends to therapeutic applications. For example, certain anilidoquinoline derivatives have been evaluated for their efficacy in treating viral infections like Japanese encephalitis, demonstrating antiviral and antiapoptotic effects (Ghosh et al., 2008). Additionally, compounds like 2-phenylacetamide isolated from plant sources have been studied for their estrogen-like effects, potentially contributing to novel applications in hormone-related therapies (Zeng et al., 2018).
Propriétés
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURAXMRQNAFYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(benzenesulfonyloxy)acetate](/img/structure/B3179559.png)





![(S)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179596.png)
![(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one](/img/structure/B3179600.png)



